molecular formula C11H18N2 B14140028 N-(4-(aminomethyl)benzyl)propan-2-amine CAS No. 1211511-66-8

N-(4-(aminomethyl)benzyl)propan-2-amine

Cat. No.: B14140028
CAS No.: 1211511-66-8
M. Wt: 178.27 g/mol
InChI Key: YYDHPDBDZWNCJO-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Benzylamines

N-(4-(aminomethyl)benzyl)propan-2-amine is a substituted benzylamine (B48309). Benzylamines are a class of organic compounds that consist of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. They are a subset of amines, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.

The subject compound is a diamine, possessing both a primary amine (-NH2) in the aminomethyl substituent and a secondary amine (-NH-) linking the benzyl group to a propan-2-yl (isopropyl) group. This dual functionality is expected to influence its chemical reactivity, basicity, and potential for forming hydrogen bonds, making it a versatile building block in organic synthesis.

The presence of the isopropyl group on the secondary amine introduces steric hindrance, which can modulate the nucleophilicity of the nitrogen atom. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic protons have characteristic reactivity.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
N-benzyl-1-(4-methoxyphenyl)propan-2-amineC17H21NO255.36Propan-2-amine with a methoxy-substituted benzyl group.
[4-(Aminomethyl)phenyl]methanamineC8H12N2136.20Contains the core (4-(aminomethyl)benzyl) structure.
N-[4-(aminomethyl)benzyl]-N,N-diethylamineC12H20N2192.30Diethylamine analog of the subject compound.
n-(4-methoxybenzyl)propan-2-amineC11H17NO179.26Propan-2-amine with a methoxybenzyl group.

Note: The data in this table is for structurally related compounds and is provided for comparative purposes due to the limited availability of data for this compound.

Historical Perspective of Related Chemical Architectures in Research

The study of benzylamines and related architectures has a rich history in chemical research, dating back to the early days of organic chemistry. Benzylamine itself has been a fundamental building block in the synthesis of a vast array of more complex molecules.

Historically, research into benzylamine derivatives has been driven by their utility in the pharmaceutical industry. Many drugs and biologically active compounds contain the benzylamine motif. For example, derivatives of benzylamine have been investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

The synthesis of substituted benzylamines has also been a significant area of research. Methods such as reductive amination of benzaldehyde derivatives and the reaction of benzyl halides with amines are classical yet still widely used synthetic strategies. More recently, advances in catalysis have provided more efficient and selective methods for the synthesis of complex benzylamines. The development of synthetic routes to compounds like 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene highlights the ongoing interest in creating novel molecules based on the aminomethylphenyl scaffold.

Overview of Research Significance and Academic Relevance

The academic and research relevance of this compound can be inferred from the known applications and research areas of its structural analogs.

Potential Areas of Research Interest:

Medicinal Chemistry: The presence of two amine groups allows for the synthesis of derivatives with diverse biological activities. The core structure could serve as a scaffold for the development of new therapeutic agents. For instance, related benzylamine structures have been explored for their potential in developing novel inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4).

Coordination Chemistry: The diamine nature of the molecule makes it a potential ligand for the formation of metal complexes. Such complexes could have applications in catalysis, materials science, or as imaging agents.

Polymer Chemistry: The primary and secondary amines can act as reactive sites for the synthesis of polyamides, polyimines, or other polymers. The rigid aromatic core and the flexible side chains could impart unique properties to the resulting materials.

Organic Synthesis: As a bifunctional molecule, it can be used as a versatile intermediate in the synthesis of more complex target molecules. The differential reactivity of the primary and secondary amines could be exploited for selective chemical transformations.

Table 2: Research Applications of Structurally Similar Compounds

Compound/Compound ClassResearch AreaSpecific Application/Finding
1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivativesAntimalarial Drug DiscoveryInvestigated as potential G-quadruplex ligands with antimalarial activity.
Aminomethyl-pyridinesEnzyme InhibitionDesigned and synthesized as potential inhibitors of DPP-4 for diabetes treatment. nih.gov
N-[4-(aminomethyl)benzyl]-N,N-diethylamineOrganic SynthesisUsed as a building block in the synthesis of more complex molecules.

Note: This table highlights the research applications of compounds that share key structural motifs with this compound to illustrate its potential areas of academic relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211511-66-8

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C11H18N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3

InChI Key

YYDHPDBDZWNCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CN

Origin of Product

United States

Theoretical and Computational Investigations of N 4 Aminomethyl Benzyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations solve the Schrödinger equation for the molecule's electrons to determine its electronic structure and other related properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like N-(4-(aminomethyl)benzyl)propan-2-amine, which possesses several rotatable bonds, this process involves a conformational analysis to identify various low-energy structures (conformers).

A systematic conformational search would be performed to explore the potential energy surface of the molecule. This would involve rotating the key dihedral angles, such as those around the C-N bonds and the C-C bonds of the ethylamine (B1201723) and benzyl (B1604629) groups. Each resulting conformation would then be subjected to geometry optimization using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-31G(d,p)). The energies of the optimized conformers would be compared to identify the global minimum and other low-lying, thermally accessible conformers. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published data.

Conformer Dihedral Angle 1 (°C-C-N-C) Dihedral Angle 2 (°C-N-C-C) Relative Energy (kcal/mol)
1 180 (anti) 60 (gauche) 0.00
2 60 (gauche) 180 (anti) 1.25

Once the optimized geometries are obtained, their electronic properties can be investigated. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.govdntb.gov.ua A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov These energies would be calculated for the most stable conformer to predict its electronic behavior.

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and not based on published data.

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO -1.2

| Energy Gap (LUMO-HOMO) | 7.3 |

Beyond just their energies, the spatial distribution of the HOMO and LUMO provides valuable information about the reactive sites of the molecule. For this compound, it would be expected that the HOMO is primarily localized on the electron-rich regions, such as the nitrogen atoms and the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring and the benzylic carbon, suggesting these as potential sites for nucleophilic attack. Visualizing these orbitals helps in understanding the molecule's reactivity patterns and potential for intermolecular interactions. dntb.gov.ua

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

An MD simulation of this compound would reveal the dynamic interplay between its different conformers. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), one can observe transitions between different conformational states. This provides a more realistic picture of the molecule's flexibility and the populations of different conformers at a given temperature, which may not be fully captured by static geometry optimizations alone. Analysis of the simulation trajectory would involve monitoring key dihedral angles and root-mean-square deviation (RMSD) to quantify the molecule's flexibility and conformational preferences.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box. For this compound, an MD simulation in an aqueous environment would provide insights into how water molecules interact with the amine and aromatic functional groups through hydrogen bonding and other non-covalent interactions. This is crucial for understanding the molecule's solubility and how its conformation might change in a biological context. The analysis would focus on the radial distribution functions of water around the solute's functional groups to characterize the solvation shell and the dynamics of hydrogen bonds.

Molecular Docking and Binding Mode Analysis

Molecular docking simulations are instrumental in structure-based drug design, offering insights into how a small molecule like this compound might interact with a biological target at a molecular level. These computational techniques can predict the preferred binding pose of the ligand and estimate the strength of the interaction, often expressed as a binding energy or docking score.

Although specific docking studies of this compound with non-human enzymes are not detailed in the available literature, we can infer potential interactions based on its structural motifs. For instance, studies on similar compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been used to inhibit enzymes like USP1/UAF1 deubiquitinase, demonstrating the potential for this class of molecules to engage in specific enzymatic interactions. acs.orgnih.gov

The presence of primary and secondary amine groups, along with an aromatic ring, in this compound suggests it can act as both a hydrogen bond donor and acceptor. The benzyl group can participate in hydrophobic and π-π stacking interactions. In a hypothetical docking scenario with a non-human enzyme, such as a bacterial or fungal enzyme, these functional groups would be key to its binding.

For example, in a hypothetical model with a bacterial enzyme having a hydrophobic pocket flanked by polar residues, the following interactions could be predicted:

Functional Group of Ligand Potential Interacting Residue Type in Enzyme Type of Interaction
Benzyl groupPhenylalanine, Leucine, IsoleucineHydrophobic, π-π stacking
Aminomethyl group (primary amine)Aspartic acid, Glutamic acidHydrogen bond (donor), Ionic
Propan-2-amine group (secondary amine)Serine, Threonine, AsparagineHydrogen bond (donor/acceptor)

These predictions are based on the fundamental principles of molecular recognition in biological systems. nih.gov The actual binding mode and affinity would depend on the specific topology and amino acid composition of the enzyme's active site.

The exploration of binding pockets in enzymes is crucial for understanding ligand specificity. For a molecule like this compound, the ideal binding pocket would likely be a well-defined cavity that can accommodate the benzyl and propan-2-amine moieties.

Computational analyses of enzyme active sites often reveal key interaction motifs. For instance, in many enzymes, a "hinge region" provides critical hydrogen bonding opportunities with the backbone of the protein. nih.gov It is plausible that the secondary amine of this compound could interact with such a hinge region.

Furthermore, the presence of a flexible aminomethylbenzyl group allows the molecule to adopt various conformations to fit into different binding pockets. A deep, narrow groove lined with both polar and aromatic residues would be a suitable binding site, similar to what has been observed for other ligands binding to enzymes like tyrosine hydroxylase. nih.govnih.gov

A summary of potential interaction motifs for this compound within a hypothetical enzyme binding pocket is presented below:

Interaction Motif Description Involving Ligand Functional Group(s)
Hydrophobic Core The benzyl group fits into a nonpolar pocket, displacing water molecules.Benzyl group
Hydrogen Bond Network The amine groups form hydrogen bonds with polar amino acid side chains or the protein backbone.Aminomethyl and Propan-2-amine groups
Salt Bridge Formation The protonated primary amine could form an ionic bond with a negatively charged residue like aspartate or glutamate.Aminomethyl group
Cation-π Interaction The protonated amine could interact favorably with the electron-rich face of an aromatic amino acid side chain (e.g., Tryptophan, Tyrosine).Aminomethyl or Propan-2-amine group and Benzyl group

These theoretical considerations provide a foundation for future in silico and experimental studies to elucidate the precise molecular interactions of this compound with various enzymatic targets.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Chemical Shift Analysis

The proton NMR spectrum of N-(4-(aminomethyl)benzyl)propan-2-amine is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

The aromatic protons of the para-substituted ring typically appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets, assuming minimal second-order coupling. The benzylic protons are deshielded by the adjacent aromatic ring and nitrogen atoms, shifting them downfield. Protons of the isopropyl group will show a distinctive septet and doublet pattern due to spin-spin coupling. The signals for the N-H protons of the primary and secondary amines are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature. southernforensic.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (2H, ortho to CH₂NH)~7.30d~8.02H
Ar-H (2H, ortho to CH₂NH₂)~7.25d~8.02H
-CH₂- (Benzylic, next to NH)~3.80s-2H
-CH₂- (Benzylic, next to NH₂)~3.85s-2H
-CH- (Isopropyl)~2.90sept~6.51H
-CH₃ (Isopropyl)~1.10d~6.56H
-NH- (Secondary Amine)Variable (Broad)s (br)-1H
-NH₂ (Primary Amine)Variable (Broad)s (br)-2H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. southernforensic.orgchemicalbook.com

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene (B151609) ring, only four signals are expected for the six aromatic carbons. The carbons directly attached to nitrogen atoms (benzylic and isopropyl methine) will be deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (Quaternary, C-NHCH₂)~140
Ar-C (Quaternary, C-CH₂NH₂)~138
Ar-CH (2C)~129
Ar-CH (2C)~128
-CH₂- (Benzylic, next to NH)~54
-CH- (Isopropyl)~49
-CH₂- (Benzylic, next to NH₂)~46
-CH₃ (Isopropyl, 2C)~23

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. chemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques for Structural Elucidation

To confirm the assignments from 1D NMR spectra and fully elucidate the structure, 2D NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be expected between the isopropyl methine (-CH-) proton at ~2.90 ppm and the methyl (-CH₃) protons at ~1.10 ppm, confirming the isopropyl fragment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the benzylic protons to the benzylic carbons and the aromatic protons to the aromatic carbons. ugm.ac.idresearchgate.net

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the benzylic protons (~3.80 ppm) to the quaternary aromatic carbon and adjacent aromatic CH carbons, confirming the attachment of the N-isopropylmethyl group to the benzene ring. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying the various functional groups in this compound. The presence of both primary and secondary amine N-H bonds, C-H bonds in different environments (aliphatic and aromatic), and the aromatic ring structure will give rise to a series of characteristic absorption bands.

The primary amine (-NH₂) is expected to show two distinct N-H stretching bands (asymmetric and symmetric), while the secondary amine (-NH-) will show a single N-H stretching band. Bending vibrations for these groups also appear at lower wavenumbers. southernforensic.orgnist.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Primary Amine, Asymmetric)~3360Medium
N-H Stretch (Primary Amine, Symmetric)~3290Medium
N-H Stretch (Secondary Amine)~3320Medium-Weak
C-H Stretch (Aromatic)3000-3100Medium-Weak
C-H Stretch (Aliphatic)2850-2970Strong
N-H Bend (Primary Amine)1590-1650Medium
Aromatic C=C Stretch1450-1600Medium
C-N Stretch1000-1250Medium
C-H Out-of-Plane Bend (p-disubstituted)~820Strong

Note: Predicted values are based on typical frequencies for the respective functional groups. chemicalbook.comnist.gov

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy serves as a valuable complement to FT-IR. While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the molecule will be particularly Raman active. The aromatic ring stretching modes, especially the symmetric "ring breathing" vibration, are expected to produce strong signals. Aliphatic and aromatic C-H stretching vibrations are also readily observed. In contrast to IR, N-H stretching and bending modes in amines often yield weaker Raman signals. chemicalbook.comnih.gov The symmetric C-C stretching of the isopropyl group and the C-N stretching vibrations would also be identifiable in the Raman spectrum, aiding in a complete vibrational assignment.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. It provides data on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which are generated through controlled ionization and subsequent decomposition.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₈N₂), the theoretical monoisotopic mass is 178.1470 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the m/z of the protonated molecule, [M+H]⁺. A measured mass that aligns with the theoretical mass of 179.1543 Da within a narrow mass tolerance window (e.g., ±5 ppm) provides strong evidence for the assigned molecular formula.

Table 1: Theoretical Exact Masses of this compound and its Common Adducts

Ion SpeciesMolecular FormulaTheoretical m/z
[M]⁺[C₁₁H₁₈N₂]⁺178.1470
[M+H]⁺[C₁₁H₁₉N₂]⁺179.1543
[M+Na]⁺[C₁₁H₁₈N₂Na]⁺201.1362
[M+K]⁺[C₁₁H₁₈N₂K]⁺217.1102

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is invaluable for structural elucidation. For this compound, fragmentation is typically induced by Electron Ionization (EI) or Collision-Induced Dissociation (CID). The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions.

Amines commonly undergo α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: Cleavage of the bond between the benzyl (B1604629) group and the isopropylamine (B41738) nitrogen can lead to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic peak for many benzyl-containing compounds. nih.gov The corresponding fragment would be the aminomethyl radical.

α-Cleavage at the Isopropyl Group: Loss of a methyl radical (•CH₃) from the isopropyl group results in an iminium ion with an m/z of 163.

Cleavage at the Aminomethyl Group: Cleavage of the C-C bond between the benzene ring and the aminomethyl group can produce a fragment at m/z 148.

Table 2: Predicted Mass Spectral Fragments for this compound

Predicted Fragment IonStructureTheoretical m/zFragmentation Pathway
[M-CH₃]⁺[C₁₀H₁₅N₂]⁺163.1235α-Cleavage (loss of methyl radical)
[C₈H₁₀N]⁺[C₈H₁₀N]⁺120.0813Cleavage of the C-N bond of the isopropylamine
[C₇H₇]⁺Tropylium ion91.0548Benzylic cleavage
[C₄H₁₀N]⁺[C₄H₁₀N]⁺72.0813Cleavage yielding the isopropylamine moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to probe the electronic transitions within the molecule, providing information about its chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit characteristic absorption bands in the UV region arising from π → π* electronic transitions.

The UV-Vis spectrum of this compound is expected to be similar to that of other benzylamine (B48309) derivatives. It would likely display two main absorption bands:

An intense band (the E2-band) around 200-220 nm.

A less intense, structured band (the B-band) around 250-270 nm. researchgate.net

The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent environment. Polar solvents may cause a slight shift in the absorption maxima (solvatochromism) due to interactions with the electronic ground and excited states of the molecule. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

Absorption BandApproximate λₘₐₓ (nm)Associated Electronic Transition
E2-band210 - 220π → π
B-band255 - 270π → π (benzenoid band)

Chromatographic Techniques for Purity and Identity

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography is the method of choice for assessing purity and confirming identity.

HPLC is widely used in pharmaceutical and chemical analysis for its high resolution and sensitivity. helsinki.fi A typical HPLC method for analyzing this compound would involve a reversed-phase setup.

In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is polar. Because this compound is a basic compound, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the stationary phase. To mitigate this, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This protonates the amine groups, ensuring good peak shape and reproducible retention times.

Detection is typically achieved using a UV detector set at a wavelength where the aromatic ring absorbs, such as 254 nm. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard, while purity is assessed by calculating the peak area percentage of the main component relative to any impurities.

Table 4: Representative HPLC Method for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, providing both separation and identification capabilities. This technique is particularly useful for identifying the compound and its potential impurities or degradation products in various matrices.

In a typical LC-MS analysis, the compound is first separated on a reversed-phase column. The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. For benzylamine derivatives, a C18 column is commonly employed. The mobile phase often consists of a mixture of an aqueous component, such as water with a modifier like formic acid or ammonium (B1175870) hydroxide, and an organic solvent like acetonitrile or methanol (B129727). The modifier helps to improve peak shape and ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of compounds with varying polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode due to the presence of basic amine groups which are readily protonated. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the analyte. For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed. Further fragmentation of this parent ion (MS/MS) can be performed to obtain structural information, aiding in the unequivocal identification of the compound.

Derivatization techniques can be employed to enhance the chromatographic and mass spectrometric properties of this compound. For instance, benzoylation of the primary and secondary amine groups can improve retention on reversed-phase columns and increase ionization efficiency, leading to lower detection limits. nih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

Parameter Condition
Liquid Chromatography
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C
Source Temperature 150 °C

Structure Activity Relationship Sar Studies of N 4 Aminomethyl Benzyl Propan 2 Amine Derivatives

Conformational Analysis and its Correlation with Biological Response

The biological activity of N-(4-(aminomethyl)benzyl)propan-2-amine derivatives is intrinsically linked to their three-dimensional conformation, which dictates how they fit into and interact with their biological targets. The inherent flexibility of the benzylamine (B48309) core, specifically the rotatable bonds between the phenyl ring, the benzylic methylene (B1212753) group, and the propan-2-amine moiety, allows the molecule to adopt various spatial arrangements or conformers.

Computational modeling and spectroscopic studies are employed to understand the preferred conformations of these derivatives in different environments. The orientation of the isopropyl group and the aminomethyl substituent relative to the benzyl (B1604629) ring can significantly influence binding affinity. For instance, certain conformations may present a more favorable arrangement of hydrogen bond donors and acceptors for interaction with a receptor's active site. A divergence in the spatial orientation of key functional groups, even by a few angstroms, can lead to a substantial loss of activity, possibly due to steric hindrance or the inability to form crucial interactions with the target protein. nih.gov

The correlation between a specific conformation and biological response is often established by studying conformationally restricted analogues. By incorporating the flexible side chains into rigid ring systems, researchers can lock the molecule into a specific shape and assess its activity. If a rigid analogue shows significantly higher potency, it suggests that its conformation mimics the bioactive conformation of the flexible parent molecule. This information is invaluable for designing new derivatives with improved pharmacological profiles.

Table 1: Hypothetical Conformational States and Biological Activity of a Derivative This interactive table provides a simplified representation of how different molecular conformations of a hypothetical derivative could correlate with its biological response, measured as inhibitory concentration (IC50) against a target protein.

Conformer Dihedral Angle (Cα-Cβ-N-Cγ) Calculated Energy (kcal/mol) Predicted Biological Activity (IC50, nM)
A (Gauche) 60° 0.5 50
B (Anti) 180° 0.1 850
C (Eclipsed) 5.2 >10,000

Structure-Based Design and Lead Optimization Strategies

Following the identification of a lead compound, such as a derivative of this compound, lead optimization is undertaken to improve its drug-like properties. This process involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic characteristics. nih.gov Structure-based design, which utilizes high-resolution structural information of the target protein, is a cornerstone of modern lead optimization. nih.gov

Rational Design Informed by Mechanistic Insights

Rational drug design leverages a deep understanding of the biological target and its mechanism of action to guide the synthesis of more effective compounds. nih.gov When the three-dimensional structure of the target protein (e.g., an enzyme or receptor) is known, often through X-ray crystallography or NMR spectroscopy, computational tools like molecular docking can be used to predict how derivatives of this compound bind to it.

These models can reveal key interactions, such as hydrogen bonds, ionic interactions, or hydrophobic contacts, between the ligand and the protein. For example, if modeling shows that the aminomethyl group forms a critical salt bridge with an acidic residue (e.g., aspartic acid or glutamic acid) in the binding pocket, medicinal chemists will aim to preserve this group or replace it with a bioisostere that maintains the interaction. Similarly, if a hydrophobic pocket is identified near the benzyl ring, adding lipophilic substituents to the ring could enhance binding affinity and potency. nih.gov This approach moves beyond random screening, allowing for the focused design of molecules with a higher probability of success. nih.gov

Table 2: Example of Rational Modifications to an this compound Scaffold This interactive table illustrates how rational, structure-guided modifications to a lead compound can systematically improve its inhibitory potency against a target kinase.

Compound Modification on Benzyl Ring Rationale Kinase Inhibition (IC50, nM)
Lead Compound None (Hydrogen) Initial scaffold 250
Derivative 1 3-Fluoro Introduce halogen bond to occupy small pocket 120
Derivative 2 4-Methoxy Target hydrogen bond acceptor residue 95
Derivative 3 3-Fluoro, 4-Methoxy Combine favorable interactions 15

High-Throughput Screening Follow-up and Optimization

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govnih.gov A derivative of this compound might be identified as a hit from a screen of hundreds of thousands of molecules. nih.govacs.org The subsequent process of optimizing this hit into a viable drug candidate is a critical and systematic endeavor. nih.gov

The first step is hit confirmation , where the compound is re-synthesized and re-tested to ensure the initial activity was not an artifact. bellbrooklabs.com Once confirmed, hit triaging is performed to prioritize compounds based on factors like potency, structural novelty, and initial assessment of drug-like properties.

With a confirmed hit, medicinal chemists begin exploring the structure-activity relationship (SAR) around the scaffold. This involves synthesizing a focused library of analogues to understand which parts of the molecule are essential for activity. For the this compound scaffold, this could involve:

Modifying the isopropyl group: Replacing it with other alkyl groups (e.g., cyclopropyl (B3062369), tert-butyl) to probe steric limits in the binding pocket.

Substituting the benzyl ring: Introducing various functional groups at different positions to enhance binding or improve properties like solubility.

Altering the aminomethyl linker: Changing its length or rigidity to optimize the vector towards key interacting residues.

This iterative cycle of design, synthesis, and testing aims to systematically improve the compound's profile, transforming a low-micromolar HTS hit into a potent, selective, and well-characterized lead compound with nanomolar activity. nih.govacs.org

Table 3: Progression from HTS Hit to Optimized Lead This interactive table demonstrates a typical optimization pathway for a hit compound identified from a High-Throughput Screen, showing improvements in potency and selectivity.

Compound Stage Key Modification Potency (IC50, µM) Selectivity vs. Off-Target
HTS Hit Original this compound core 25 2-fold
Confirmed Hit Resynthesis and purity confirmation 22 2-fold
Analog 1 Addition of 4-chloro on benzyl ring 5.6 10-fold
Analog 2 Replacement of isopropyl with cyclopropyl 1.2 50-fold
Optimized Lead Combined 4-chloro and cyclopropyl modifications 0.08 >200-fold

Mechanistic Investigations in Non Clinical Biological Systems

Receptor Binding Studies in Non-Human Models

Specific studies detailing the interaction of N-(4-(aminomethyl)benzyl)propan-2-amine with Toll-Like Receptors (TLRs) in non-human models have not been identified in the current body of scientific literature.

A definitive ligand-receptor interaction profile for this compound with Toll-Like Receptors has not been established.

Due to the lack of evidence for direct receptor engagement, there have been no subsequent analyses of downstream signaling pathways in non-human cell lines following potential interaction with Toll-Like Receptors.

Cellular Pathway Modulation (Non-Human Cell Lines)

Comprehensive studies on the modulation of cellular pathways by this compound in non-human cell lines are not available in the peer-reviewed literature. Therefore, no specific data tables or detailed research findings on this topic can be presented.

Investigation of Cellular Processes (e.g., ubiquitination, phosphorylation)

While direct studies on this compound are limited, the broader class of benzylamine (B48309) derivatives has been investigated for its effects on crucial cellular signaling processes like ubiquitination. For instance, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), which is associated with UAF1 (USP1-associated factor 1). nih.govacs.orgnih.gov This enzyme complex plays a key role in regulating DNA damage response. Inhibition of USP1/UAF1 by these related compounds leads to an increase in the levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), demonstrating a direct impact on the ubiquitination pathway. nih.govnih.gov The disruption of this process is a promising target for anticancer therapies. nih.govacs.orgnih.gov

Table 1: Effects of Related Benzylamine Compounds on Cellular Processes

Compound ClassCellular Process AffectedMechanismAssociated Protein/TargetReference
N-benzyl-2-phenylpyrimidin-4-amine derivativesUbiquitinationInhibition of deubiquitinating activityUSP1/UAF1 Complex nih.govacs.orgnih.gov

Cellular Response Phenotypes in vitro (e.g., cell survival, apoptosis induction)

The induction of apoptosis, or programmed cell death, is a significant cellular response observed with various benzylamine-related structures. A strong correlation has been demonstrated between the inhibition of the USP1/UAF1 deubiquitinase complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives and a decrease in cell survival in non-small cell lung cancer cell lines. nih.govnih.gov

Furthermore, other related molecules, such as 2-substituted benzylamino-4-amino-5-aroylthiazoles, have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. mdpi.com Apoptosis is recognized as a vital mechanism for effective cancer chemotherapy, and compounds that can trigger this process are considered promising candidates for anticancer drug development. mdpi.com Studies on these related thiazole (B1198619) derivatives indicate they can be highly selective, showing significantly lower cytotoxicity against normal healthy cells compared to cancer cells. mdpi.com

Table 2: In Vitro Cellular Responses to Related Benzylamine Compounds

Compound ClassCell Line(s)Cellular ResponsePotential MechanismReference
N-benzyl-2-phenylpyrimidin-4-amine derivativesNon-small cell lung cancerDecreased cell survivalInhibition of USP1/UAF1 nih.govnih.gov
2-substituted benzylamino-4-amino-5-aroylthiazolesCancer cell linesApoptosis inductionNot specified mdpi.com

Investigation of Anti-Pathogen Activity Mechanisms (Non-Human Microorganisms)

Antibacterial Action against Specific Strains (e.g., E. coli, S. aureus)

The antibacterial potential of compounds containing benzylamine moieties has been noted in several studies. For example, N4-benzyl-N2-phenylquinazoline-2,4-diamine has demonstrated antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Similarly, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and Bacillus subtilis. researchgate.net In another study, a synthetic random copolymer incorporating a benzylammonium hydrochloride monomer displayed broad-spectrum bactericidal activity against multiple drug-resistant clinical isolates, including strains of Staphylococcus and Escherichia coli. mdpi.com The mechanism for such cationic polymers is often lethal interaction with the bacterial membranes. mdpi.com

Table 3: Antibacterial Activity of Related Benzylamine and Benzylammonium Compounds

Compound/Compound ClassTarget Strain(s)Observed EffectReference
N4-benzyl-N2-phenylquinazoline-2,4-diamineS. aureus, S. epidermidisAntibacterial and antibiofilm activity researchgate.net
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamidesS. aureus, B. subtilisGood antibacterial activity researchgate.net
Copolymer of 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium HydrochlorideEnterococcus, Staphylococcus, E. coliBroad-spectrum bactericidal activity mdpi.com

Applications in Chemical Research Beyond Direct Biological Activity

The utility of N-(4-(aminomethyl)benzyl)propan-2-amine in chemical research is primarily as a foundational structure for the synthesis of more complex molecules with specific functionalities. Its applications in the development of chemical probes and as a modulator for biochemical systems are emerging areas of investigation.

A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, enabling the study of its function in biological systems. nih.gov The development of such probes is a critical aspect of chemical biology, providing tools to dissect complex cellular processes. nih.gov While direct examples of this compound as a chemical probe are not extensively documented, its structural framework is relevant to the design of such tools.

The synthesis of derivatives of N-benzyl-2-phenylpyrimidin-4-amine has led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response. acs.orgnih.gov These inhibitors, such as ML323, serve as chemical probes to study the role of this complex in cancer cell biology. acs.orgnih.gov The core structure of this compound provides a versatile backbone that can be chemically modified to create libraries of compounds for screening against various biological targets. The primary amine and the secondary amine within the structure offer reactive sites for the attachment of different functional groups, which can be tailored to interact with specific enzyme active sites or protein-protein interfaces.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification Site Type of Modification Potential Application as a Probe
Primary Amine (-NH2) Acylation, Alkylation, Sulfonylation Introduction of reporter groups (fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.
Secondary Amine (-NH-) Arylation, Heteroarylation Modulation of steric and electronic properties to enhance binding affinity and selectivity for a target protein.

This table illustrates theoretical modifications based on standard chemical principles for the development of chemical probes.

Beyond their use as probes, small molecules can act as modulators of biochemical systems, either activating or inhibiting specific enzymes or pathways. This is crucial for understanding the fundamental mechanisms of cellular function in various organisms.

The N-benzylamine scaffold is present in various compounds that exhibit modulatory activity on different biochemical systems. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been shown to inhibit the deubiquitinating activity of USP1/UAF1, thereby modulating the DNA damage response pathway. acs.orgnih.gov This modulation has been demonstrated to increase monoubiquitinated PCNA levels and decrease cell survival in non-small cell lung cancer cell lines. acs.orgnih.gov

Furthermore, the synthesis of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has been explored for their antioxidant and anti-inflammatory properties, including the inhibition of soybean lipoxygenase (LOX). mdpi.com This demonstrates the potential for N-benzylamine derivatives to modulate enzymatic activity in non-mammalian systems, which can be valuable for agricultural or environmental research.

The structural features of this compound make it a candidate for derivatization to create modulators for various biochemical systems. The presence of two amine groups and an aromatic ring allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships for the modulation of specific enzymes or signaling pathways in non-human contexts.

Table 2: Mentioned Compound Names

Compound Name
This compound
ML323
N-benzyl-2-phenylpyrimidin-4-amine

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

De Novo Design: Generative deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to design novel derivatives of N-(4-(aminomethyl)benzyl)propan-2-amine. nih.govharvard.edu These models can generate new structures with optimized properties, such as enhanced binding affinity for a specific biological target or improved physicochemical characteristics.

Reaction Condition Prediction: Machine learning algorithms can accelerate the optimization of reaction conditions. cam.ac.ukresearchgate.net By training models on experimental data, including variables like temperature, solvent, catalyst, and reactant concentrations, it is possible to predict the optimal conditions for synthesizing this compound with high yield and purity, minimizing the need for extensive trial-and-error experimentation. cam.ac.uknih.gov

Table 1: Hypothetical Application of AI/ML in the Synthesis of this compound
Synthesis AspectTraditional ApproachAI/ML-Driven ApproachPotential Advantage
Route Design Based on established named reactions and chemist's experience.AI retrosynthesis suggests multiple novel pathways based on millions of published reactions. arxiv.orgchemcopilot.comDiscovery of more efficient, cost-effective, or greener synthetic routes.
Derivative Design Incremental modification of the lead compound based on structure-activity relationships.Generative models create diverse virtual libraries of novel analogues with predicted properties. nih.govacs.orgRapid exploration of chemical space to identify candidates with superior activity or properties.
Process Optimization One-factor-at-a-time (OFAT) or Design of Experiments (DoE) requiring significant lab work.Bayesian optimization or other ML algorithms predict optimal reaction conditions from a limited number of experiments. nih.govFaster development of robust and high-yield synthetic processes with reduced resource consumption.

Novel Catalytic Systems for Sustainable Production

The synthesis of amines, including benzylamines, is a cornerstone of the pharmaceutical and fine chemical industries. sciencedaily.comk-online.com Future research should focus on developing greener and more sustainable catalytic systems for the production of this compound.

Non-Noble Metal Catalysis: Traditional methods for amine synthesis often rely on precious metal catalysts like palladium or rhodium. rsc.org Research into catalysts based on more abundant and less expensive metals such as nickel, copper, or iron is a promising avenue. cas.cnacs.org For example, efficient nickel-copper hybrid catalytic materials have been developed for N-alkylation of amines via alcohol amination. cas.cn Applying such systems to the synthesis of this compound could significantly reduce costs and environmental impact.

Photoredox and Electrocatalysis: Light- and electricity-driven catalytic reactions represent a frontier in green chemistry. Photocatalysis, often in combination with transition metal catalysis, can enable challenging transformations under mild conditions. sciencedaily.comk-online.com For instance, using photocatalysis could allow for the use of readily available carboxylic acids as starting materials instead of less stable alkyl halides. k-online.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Exploring transaminases or other enzymes for the stereoselective synthesis of chiral derivatives of this compound could provide access to enantiomerically pure compounds that are often required for pharmaceutical applications.

Table 2: Comparison of Catalytic Systems for Amine Synthesis
Catalytic SystemTypical CatalystAdvantagesRelevance to Sustainable Production
Traditional Hydrogenation Palladium (Pd), Platinum (Pt), Rhodium (Rh)High activity and well-established.Relies on expensive and scarce noble metals.
Non-Noble Metal Catalysis Nickel (Ni), Copper (Cu), Iron (Fe) cas.cnLow cost, high abundance. cas.cnReduces dependence on critical raw materials, enhancing economic and environmental sustainability.
Photoredox Catalysis Ruthenium (Ru) or Iridium (Ir) complexes, organic dyesMild reaction conditions, unique reactivity pathways. sciencedaily.comk-online.comUtilizes light as a renewable energy source, potentially reducing thermal energy input.
Biocatalysis Enzymes (e.g., Transaminases)High chemo-, regio-, and stereoselectivity; operates in water.Eliminates the need for harsh solvents and protecting groups, aligning with green chemistry principles. rsc.org

Mechanistic Insights at the Atomic and Sub-Molecular Level

A fundamental understanding of reaction mechanisms and molecular interactions is crucial for rational compound design and process optimization. Advanced analytical and computational techniques can provide unprecedented insight into the behavior of this compound.

Computational Chemistry: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways for the synthesis of this compound. These studies can elucidate transition state structures, activation energies, and the role of the catalyst at an electronic level, guiding the development of more efficient catalysts and reaction conditions.

Advanced Spectroscopy and Crystallography: To understand the compound's interaction with biological targets, techniques like X-ray crystallography could be used to determine the three-dimensional structure of the molecule bound to a protein. Furthermore, advanced NMR spectroscopy can provide detailed information about its conformation and dynamics in solution. sinocurechem.com Such atomic-level insights are invaluable for structure-based drug design. For example, studies on aromatic amine dehydrogenase have used crystallography to reveal structural changes upon substrate binding, which influences the subsequent electron transfer process. nih.gov

Table 3: Techniques for Mechanistic Investigation
TechniqueInformation GainedApplication to this compound
Density Functional Theory (DFT) Reaction pathways, transition state energies, electronic properties.Optimizing synthetic routes by predicting the most favorable reaction conditions and catalyst structure.
X-ray Crystallography Precise 3D atomic structure of the compound or its complex with a biomolecule. nih.govRevealing the specific binding mode to a target enzyme or receptor, guiding the design of more potent analogues.
Molecular Dynamics (MD) Simulations Conformational dynamics and interactions with solvent or biological macromolecules over time.Understanding the flexibility of the molecule and predicting its binding affinity and residence time at a target site.
Kinetic Isotope Effect (KIE) Studies Information about bond-breaking/forming steps in the rate-determining step of a reaction.Elucidating the precise mechanism of a catalytic step in its synthesis.

Expanding the Scope of Related Chemical Biology Applications

The benzylamine (B48309) scaffold is present in numerous biologically active compounds. sinocurechem.comwikipedia.org The specific substitution pattern of this compound makes it an intriguing candidate for exploration in various chemical biology contexts.

Enzyme Inhibition: Many benzylamine derivatives are known to be enzyme inhibitors. nih.gov For instance, they have been investigated as inhibitors of copper amine oxidases and monoamine oxidases, enzymes involved in crucial physiological processes. wikipedia.orgnih.gov Future work could screen this compound and its analogues against a panel of enzymes to identify novel inhibitory activities, which could be starting points for therapeutic development.

Molecular Probes: The dual amine functionality could be leveraged to create molecular probes. One amine could be functionalized with a reporter group (like a fluorophore), while the other is modified to selectively bind to a biological target. Such probes would be valuable tools for studying biological processes and target engagement in living cells.

Drug Scaffolding and Fragment-Based Design: This compound could serve as a versatile scaffold in drug discovery. The primary and secondary amines provide two distinct points for chemical modification, allowing for the rapid generation of a library of diverse compounds. It could be used in fragment-based drug discovery, where the benzylamine core acts as a starting point for building more complex and potent molecules targeting diseases ranging from cancer to neurodegenerative disorders. nih.govnih.gov Recent studies have synthesized novel benzylamine derivatives as potential anti-tuberculosis agents and inhibitors of the PD-1/PD-L1 immune checkpoint. nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.